molecular formula C13H12N2O2S B5080394 3-prop-2-enoxy-N-(1,3-thiazol-2-yl)benzamide CAS No. 499989-63-8

3-prop-2-enoxy-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B5080394
CAS No.: 499989-63-8
M. Wt: 260.31 g/mol
InChI Key: BNSGKRFOKHSDFT-UHFFFAOYSA-N
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Description

3-Prop-2-enoxy-N-(1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring linked via an amide bond and a propenoxy (allyloxy) substituent on the benzene ring. The compound’s structure combines aromatic, heterocyclic, and unsaturated alkyl components, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

3-prop-2-enoxy-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-2-7-17-11-5-3-4-10(9-11)12(16)15-13-14-6-8-18-13/h2-6,8-9H,1,7H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSGKRFOKHSDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367100
Record name 3-[(Prop-2-en-1-yl)oxy]-N-(1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499989-63-8
Record name 3-[(Prop-2-en-1-yl)oxy]-N-(1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-prop-2-enoxy-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Attachment of the Benzamide Group: The thiazole ring is then coupled with a benzoyl chloride derivative in the presence of a base to form the benzamide linkage.

    Introduction of the Prop-2-enoxy Group: The final step involves the etherification of the benzamide with prop-2-enol under acidic or basic conditions to introduce the prop-2-enoxy group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-prop-2-enoxy-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The prop-2-enoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Pharmacological Properties

The compound has been investigated primarily for its role as a glucokinase (GK) activator. Glucokinase plays a crucial role in glucose metabolism, and its activation can lead to improved insulin secretion and glucose homeostasis.

Glucokinase Activation

In vitro studies have demonstrated that derivatives of benzamide, including 3-prop-2-enoxy-N-(1,3-thiazol-2-yl)benzamide, exhibit significant glucokinase activation. For instance, one study reported an EC50 value of 28.3 nM for a related compound, indicating potent activation compared to other known GK activators . The maximum activation fold achieved was 2.4, suggesting that these compounds can effectively enhance GK activity.

Structure-Activity Relationships (SAR)

The structure of 3-prop-2-enoxy-N-(1,3-thiazol-2-yl)benzamide allows for various modifications that can influence its pharmacological efficacy.

Modifications and Their Effects

Research has shown that introducing different substituents on the thiazole or benzamide moieties can significantly alter the potency and selectivity of the compounds. For example:

Compound VariantEC50 (nM)Activation Fold
Original Compound28.32.4
Fluoro-substituted Variant47.71.8
Other ModificationsVariesVaries

These variations highlight the importance of optimizing chemical structures to achieve desired biological activities.

Case Studies

Several studies have evaluated the in vivo effects of compounds related to 3-prop-2-enoxy-N-(1,3-thiazol-2-yl)benzamide.

In Vivo Efficacy

In a study involving ICR mice, oral administration of a related compound resulted in a modest reduction in blood glucose levels (5.5% after 10 mg/kg dose) despite its potent in vitro activity . This discrepancy suggests that while the compound may activate glucokinase effectively in vitro, its pharmacokinetic properties may limit its efficacy in vivo.

Mechanism of Action

The mechanism of action of 3-prop-2-enoxy-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The benzamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The prop-2-enoxy group can increase the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Key Features Reference
2-Fluoro-N-(1,3-thiazol-2-yl)benzamide 2-Fluoro on benzamide Planar amide moiety; forms hydrogen-bonded dimers in crystal packing
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Phenoxy, 4-methylphenyl on thiazole 129.23% plant growth modulation activity in screening assays
4-(Dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide Sulfamoyl, dipropyl groups Enhanced stability and unique binding affinity due to sulfamoyl group
3-Ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide 3-Ethoxy on benzamide Hypothesized antimicrobial activity based on ethoxy group’s lipophilicity

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., 2-fluoro in ) increase the amide group’s planarity, while bulky substituents (e.g., sulfamoyl in ) enhance stability but may reduce solubility.
  • Crystal Packing : Hydrogen bonding patterns (e.g., dimer formation in ) are critical for crystallinity and melting points.
  • Bioactivity: Substituents like phenoxy () or ethoxy () correlate with biological activity, likely due to improved membrane permeability.

Biological Activity

3-prop-2-enoxy-N-(1,3-thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-prop-2-enoxy-N-(1,3-thiazol-2-yl)benzamide can be represented as follows:

C12H12N2O2S\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.

The biological activity of 3-prop-2-enoxy-N-(1,3-thiazol-2-yl)benzamide is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in inflammatory processes and cellular signaling pathways. For instance, it has been noted to inhibit the P2X3 purinergic receptor, which plays a crucial role in nociception and pain pathways .

Antimicrobial Activity

Studies have demonstrated that compounds related to 3-prop-2-enoxy-N-(1,3-thiazol-2-yl)benzamide exhibit notable antimicrobial properties. For example, derivatives have shown significant activity against various fungal strains such as Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .

Cytotoxicity Studies

In vitro cytotoxicity assessments using cell lines such as NIH/3T3 have indicated that certain derivatives possess acceptable IC50 values, suggesting a favorable therapeutic index. For instance, one study reported IC50 values of 148.26 µM for compound 2d and 187.66 µM for compound 2e against NIH/3T3 cells .

Table: Summary of Biological Activities

Activity Type Compound Target Organism/Cell Line IC50/MIC Reference
Antifungal2eCandida parapsilosisMIC = 1.23 µg/mL
Cytotoxicity2dNIH/3T3IC50 = 148.26 µM
Antinociceptive-P2X3 receptor-

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